molecular formula C11H22ClN B3188412 Spiro[5.5]undecan-3-amine hydrochloride CAS No. 2126-94-5

Spiro[5.5]undecan-3-amine hydrochloride

Cat. No.: B3188412
CAS No.: 2126-94-5
M. Wt: 203.75 g/mol
InChI Key: GGRJLXHNQKZAPJ-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-3-amine is a chemical compound with the molecular formula C11H21N . It has an average mass of 167.291 Da and a monoisotopic mass of 167.167404 Da .


Molecular Structure Analysis

The molecular structure of Spiro[5.5]undecan-3-amine consists of a spiro[5.5]undecan skeleton with an amine functional group . The compound has one hydrogen bond acceptor and two hydrogen bond donors .


Chemical Reactions Analysis

While specific chemical reactions involving Spiro[5.5]undecan-3-amine hydrochloride are not available, there are studies on the stereochemistry of new spiro[5.5]undecan derivatives .


Physical And Chemical Properties Analysis

Spiro[5.5]undecan-3-amine has a density of 0.9±0.1 g/cm3, a boiling point of 248.9±8.0 °C at 760 mmHg, and a flash point of 104.2±9.7 °C . It has a molar refractivity of 52.5±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 177.7±5.0 cm3 .

Scientific Research Applications

Antioxidant Properties

Spirocyclic derivatives, including compounds similar to Spiro[5.5]undecan-3-amine hydrochloride, have been extensively studied for their antioxidant properties. These compounds exhibit significant biological activities due to their structural versatility and resemblance to important pharmacophores. Research indicates that spirocyclic compounds can play a crucial role in mitigating oxidative stress, which is implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders. The antioxidant activities of these compounds have been demonstrated through various assays, highlighting their potential in drug development for diseases associated with oxidative stress (Acosta-Quiroga et al., 2021).

Drug Discovery and Medicinal Chemistry

Spirocyclic scaffolds are pivotal in drug design, offering opportunities to fine-tune a molecule's conformational and physicochemical properties. Their incorporation into therapeutic agents spans several areas, including neurological, infectious, metabolic diseases, and cancer. The unique structure of spirocyclic compounds, including those with amines such as this compound, allows for enhanced activity and selectivity in targeting various ailments. This has led to the development of numerous drugs and candidates with promising in vivo results, underscoring the spiro-structure's influence on pharmacological activity (Batista et al., 2022).

Structural Novelty in Drug Discovery

The inherent three-dimensionality and novelty of spiro scaffolds make them increasingly utilized in drug discovery. With advancements in synthetic methods providing access to diverse spiro building blocks, these scaffolds are being employed more frequently. This compound, as part of this class, benefits from these developments, offering potential for innovative therapeutic solutions (Zheng et al., 2014).

Photovoltaic Applications

Spirocyclic compounds, including this compound, are also explored in materials science, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells. These compounds, due to their excellent optical and electrical properties, contribute to enhancing the efficiency and stability of solar cells, marking a significant area of research for renewable energy technologies (Reddy et al., 2019).

Enzyme Inhibition

Spirocyclic compounds, by virtue of their rigid structure, serve as effective enzyme inhibitors, particularly for carbohydrate-processing enzymes. This is crucial for targeting various pathological states, making spirocyclic structures like this compound valuable in the development of inhibitors for therapeutic applications (La Ferla et al., 2020).

Mechanism of Action

A study has shown that a related compound, spiro[5.5]undecan-3-amine, is an effective inhibitor of wild-type A/M2 channels and L26F and V27A mutant ion channels in vitro . It also inhibits replication of recombinant mutant viruses bearing these mutations in plaque reduction assays .

Future Directions

The future directions for research on Spiro[5.5]undecan-3-amine hydrochloride could involve further investigation into its inhibitory effects on ion channels , as well as exploration of its potential applications in other areas of chemistry and biology.

Properties

IUPAC Name

spiro[5.5]undecan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c12-10-4-8-11(9-5-10)6-2-1-3-7-11;/h10H,1-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRJLXHNQKZAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-94-5
Record name spiro[5.5]undecan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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